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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

Cat. No.: B583632 Get Quote

Technical Guide: 4-Ethynyl-2-methylaniline
Advanced Synthesis, Impurity Profiling, and TKI
Applications[1]
Part 1: Molecular Architecture & Physicochemical
Profile[1]
4-Ethynyl-2-methylaniline represents a high-value pharmacophore used to introduce rigid

alkynyl linkers into small molecule inhibitors.[1] Its structure combines a nucleophilic aniline

handle (for amide/urea formation) with a terminal alkyne (for Sonogashira coupling or "click"

chemistry), positioned meta to each other with an ortho-methyl steric block. This specific

substitution pattern is designed to overcome gatekeeper mutations (e.g., T315I) in kinase

domains by forcing specific conformational binding modes.
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Property Specification Relevance to Process

CAS Number 40697-87-8 Unique Identifier

IUPAC Name 4-Ethynyl-2-methylaniline Standard Nomenclature

Molecular Formula C₉H₉N Stoichiometry calculation

Molecular Weight 131.18 g/mol Yield calculations

Appearance
Off-white to pale brown

crystalline solid

Oxidation indicator (darkening

indicates polymerization)

Melting Point 48–52 °C (Lit.)[1] Purity verification parameter

Solubility
Soluble in DMSO, MeOH,

DCM; Low in Water
Workup solvent selection

pKa (Predicted) ~4.5 (Aniline nitrogen) pH control during extraction

Part 2: Synthetic Pathways & Process Chemistry[1][2]
The industrial preparation of 4-Ethynyl-2-methylaniline typically proceeds via a Sonogashira

Cross-Coupling sequence.[1] The direct coupling of acetylene gas is often avoided in GMP

settings due to safety and poly-substitution risks.[1] Instead, a silyl-protected route is preferred

for high fidelity.[1]

2.1 The Synthetic Workflow (DOT Visualization)
The following diagram illustrates the optimized 2-step manufacturing process:

Starting Material
4-Iodo-2-methylaniline

Sonogashira Coupling
TEA/THF, 60°C, N2 atm

TMS-Acetylene
(1.2 eq)

Pd(PPh3)2Cl2 (2 mol%)
CuI (1 mol%)

Intermediate
4-(TMS-ethynyl)-2-methylaniline

>90% Conv.

Deprotection
RT, 2 hrsK2CO3 / MeOH

or TBAF/THF

Final Product
4-Ethynyl-2-methylaniline

Desilylation
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Figure 1: Two-step synthesis via Sonogashira coupling and desilylation. High-contrast nodes

indicate critical control points.[1]

2.2 Detailed Experimental Protocol
Step 1: Sonogashira Coupling

Inertion: Charge a reactor with 4-iodo-2-methylaniline (1.0 eq) and dry THF (10 vol). Sparge

with nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent Glaser

homocoupling of the alkyne).

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq).

Reagent Addition: Add Triethylamine (3.0 eq) followed by dropwise addition of

Trimethylsilylacetylene (TMS-acetylene, 1.2 eq).

Note: Exothermic reaction. Control temperature to <60°C.

Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC for consumption of aryl iodide.

Workup: Filter off triethylamine hydroiodide salts. Concentrate the filtrate to yield the TMS-

protected intermediate.[1]

Step 2: Desilylation

Dissolution: Dissolve the crude intermediate in Methanol (5 vol).

Cleavage: Add Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.

Process Insight: Base-mediated cleavage is preferred over TBAF in large-scale synthesis

to avoid difficult fluoride waste remediation.[1]

Quench & Isolation: Stir for 2 hours. Dilute with water and extract into Ethyl Acetate. Wash

organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to remove trace palladium and

oligomers.

Part 3: Critical Quality Attributes (CQAs) & Impurity
Profiling
In the context of pharmaceutical development (ICH M7 guidelines), this molecule presents

specific genotoxicity risks that must be controlled.

3.1 Potential Genotoxic Impurities (PGIs)
The combination of an aromatic amine and a Michael acceptor precursor (the alkyne) creates

structural alerts.

Impurity Type Origin Control Strategy

Glaser Homocoupling
Dimerization of alkyne (O₂

presence)

Strict inert atmosphere (N₂/Ar);

Low CuI loading.[1]

Residual Palladium Catalyst carryover

Thiol-functionalized silica

scavengers or crystallization.

[1]

Aniline Isomers Starting material impurity
Regio-controlled synthesis of

starting aryl halide.[1]

Heavy Metals Catalysts (Pd, Cu)
ICP-MS testing; Specification

limit < 10 ppm.[1]

3.2 PGI Management Workflow (DOT Visualization)
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(ICH M7)

Structural Alert:
Primary Aniline

Structural Alert:
Terminal Alkyne

Purge Factor Analysis

Upstream Control:
High Purity SM (>99%)

Downstream Control:
Scavenger Resin Treatment

Release Testing
(TTC Limit < 1.5 µg/day)

Click to download full resolution via product page

Figure 2: Risk assessment and control strategy for genotoxic impurities in 4-ethynyl-2-
methylaniline production.

Part 4: Application in Tyrosine Kinase Inhibitor (TKI)
Design[1]
4-Ethynyl-2-methylaniline serves as a "tail" moiety or linker in third-generation TKIs targeting

BCR-ABL, EGFR, and VEGFR.[1]

Mechanism of Action: The terminal alkyne functions as a rigid "molecular rod." When coupled

to a heterocyclic core (e.g., quinazoline or pyrimidine), it extends the aniline deep into the

kinase hydrophobic pocket.

Steric Steering: The 2-methyl group is non-negotiable in many SAR (Structure-Activity

Relationship) studies.[1] It induces a twist in the molecule, forcing the aniline ring out of

coplanarity. This "ortho-effect" is crucial for:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b583632?utm_src=pdf-body-img
https://www.benchchem.com/product/b583632?utm_src=pdf-body
https://www.benchchem.com/product/b583632?utm_src=pdf-body
https://www.benchchem.com/product/b583632?utm_src=pdf-body
https://www.bldpharm.com/products/146141-31-3.html
https://www.bldpharm.com/products/146141-31-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Improving solubility by disrupting crystal packing.

Avoiding steric clashes with the "Gatekeeper" residue (e.g., T315I in BCR-ABL) found in

drug-resistant cancers.[1]

Key Drug Class Associations:

Ponatinib Analogs: While Ponatinib uses a 3-ethynyl-4-methyl substitution pattern, the 4-

ethynyl-2-methyl isomer is used in "hybrid" inhibitor research to probe different binding

vectors in the ATP-binding site.[1]

Alkynyl-Quinazolines: Used to synthesize irreversible EGFR inhibitors where the alkyne

positions a Michael acceptor (acrylamide) near Cys797.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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